molecular formula C20H22N2O3S B7707449 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide

Cat. No.: B7707449
M. Wt: 370.5 g/mol
InChI Key: OFLIUJYGIQOZQU-UHFFFAOYSA-N
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Description

“N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, which is a common functional group in many organic compounds with potential biological activity . It also contains a 2-hydroxyquinoline group, which is a type of heterocyclic compound that has been studied for its potential medicinal properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzenesulfonamide and 2-hydroxyquinoline moieties. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, benzenesulfonamides often have high boiling points and are usually solid at room temperature .

Mechanism of Action

Safety and Hazards

As with any chemical compound, handling “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide” would require appropriate safety precautions. Without specific information, it’s hard to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of complex organic compounds like “N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)benzenesulfonamide” is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research could involve studying the properties of this compound in more detail, exploring its potential uses, and developing methods for its synthesis .

Properties

IUPAC Name

N-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-2-3-13-22(26(24,25)18-10-5-4-6-11-18)15-17-14-16-9-7-8-12-19(16)21-20(17)23/h4-12,14H,2-3,13,15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIUJYGIQOZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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